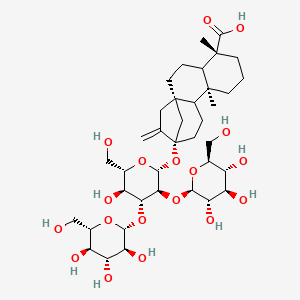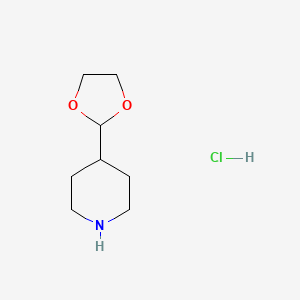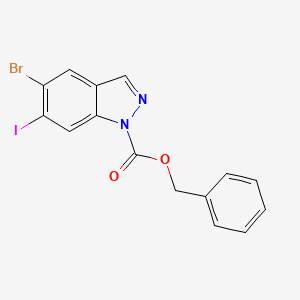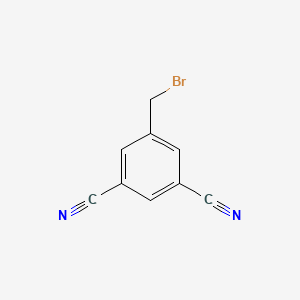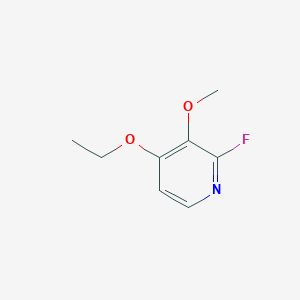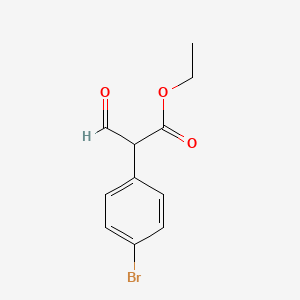
Ethyl 2-(4-bromophenyl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromophenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the para position and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-bromophenyl)-3-oxopropanoate typically involves the esterification of 4-bromophenylacetic acid. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled and reused is also a common practice to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions: Ethyl 2-(4-bromophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate.
Oxidation: 4-bromophenylacetic acid.
科学的研究の応用
Ethyl 2-(4-bromophenyl)-3-oxopropanoate has several applications in scientific research:
作用機序
The mechanism of action of Ethyl 2-(4-bromophenyl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromophenyl group can facilitate binding to certain proteins, affecting their function and leading to desired biological effects .
類似化合物との比較
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the carbonyl group at the 3-position.
4-Bromophenylacetic acid: The parent acid form of the ester.
Ethyl 2-(4-bromophenyl)-3-hydroxypropanoate: The reduced form of the compound.
Uniqueness: Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl 2-(4-bromophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-3-5-9(12)6-4-8/h3-7,10H,2H2,1H3 |
InChIキー |
WQSBIFOIZAHURK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


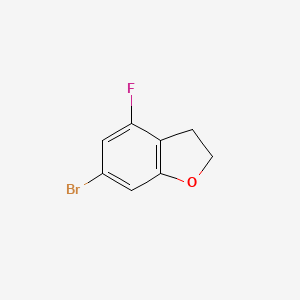

![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
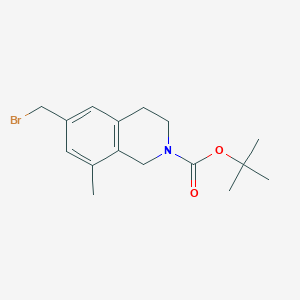
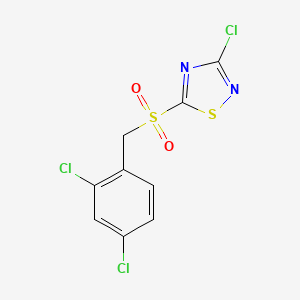
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)

